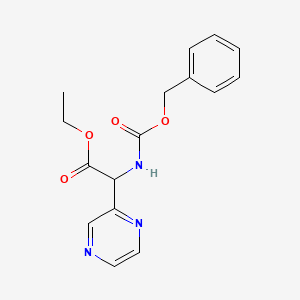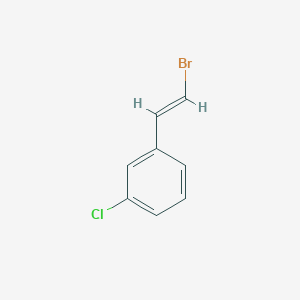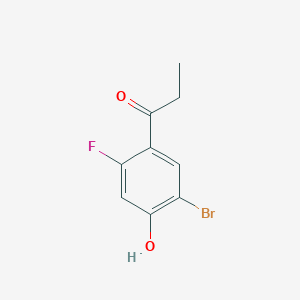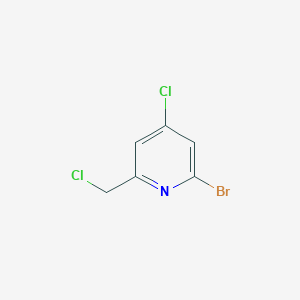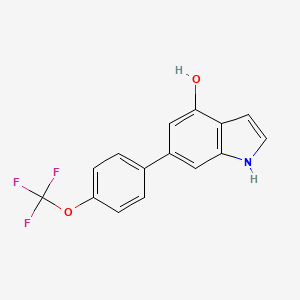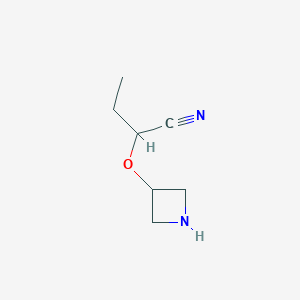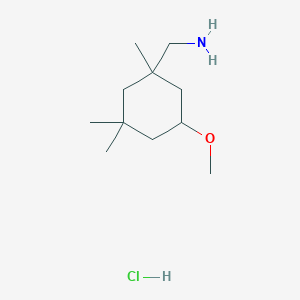
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-1,3,3-trimethylcyclohexane and methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent, a catalyst, and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.
化学反応の分析
Types of Reactions
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine: The base form of the compound without the hydrochloride group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)amine: Another related compound with a different substitution pattern.
Uniqueness
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride is unique due to its specific structure and the presence of both methoxy and amine functional groups. This combination of features may confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H24ClNO |
|---|---|
分子量 |
221.77 g/mol |
IUPAC名 |
(5-methoxy-1,3,3-trimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)5-9(13-4)6-11(3,7-10)8-12;/h9H,5-8,12H2,1-4H3;1H |
InChIキー |
INZHGDRJQMSIFR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)CN)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


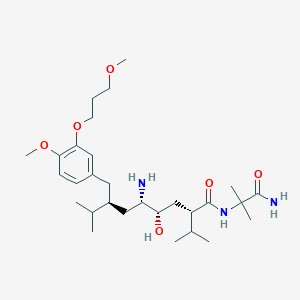
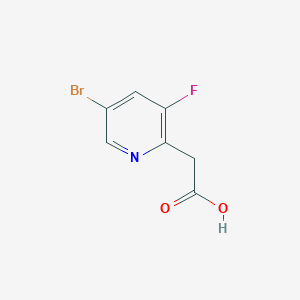
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)

